N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-17-9-11-18(12-10-17)24-19(27)15-26-21(28)20(16-7-3-1-4-8-16)25-22(26)13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBMASZWPBWXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine. This amine is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Variations in Spirocyclic Ring Systems
The size and heteroatom composition of the spiro ring significantly influence molecular properties:
Key Findings :
Substituent Effects on Acetamide Moieties
Substituents on the phenyl ring and acetamide nitrogen modulate electronic and steric properties:
Key Findings :
Physicochemical and Spectral Properties
Data from and highlight trends in melting points, solubility, and spectral features:
Key Findings :
- Nitro-substituted analogues () exhibit distinct IR peaks (1543 cm⁻¹ for NO₂), absent in the target compound .
- Spirocyclic structures (e.g., ) show complex ¹H NMR splitting due to restricted rotation .
Biological Activity
N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a synthetic organic compound known for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spirocyclic framework, which is often associated with diverse biological activities. Its molecular formula is with a molecular weight of approximately 393.46 g/mol. The InChI key for this compound is IZTAOQAOPDYWGI-UHFFFAOYSA-N, indicating its specific chemical identity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Signal Transduction : It might affect cellular signaling pathways, thereby altering metabolic processes and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although detailed investigations are required to confirm these effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of spirocyclic compounds similar to this compound. For example:
- A study demonstrated that certain spirocyclic derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and renal cancer cells. These compounds were evaluated using MTT assays to determine their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 15 |
| Compound B | A549 (Lung) | 20 |
| Compound C | HeLa (Cervical) | 12 |
These findings suggest that modifications in the spirocyclic structure can enhance anticancer activity.
Antimicrobial Activity
In vitro studies have also been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, particularly against resistant strains.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Pain Management : Research on related compounds has shown dual action as m-opioid receptor agonists and sigma receptor antagonists, suggesting a potential role in pain management therapies.
"The dual profile of certain derivatives indicates promising analgesic properties."
- Neuroprotective Effects : Some spirocyclic compounds have been studied for neuroprotective effects in models of neurodegenerative diseases, which may extend to this compound pending further investigation.
Q & A
Q. What are the common synthetic routes for N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide?
The synthesis typically involves multi-step organic reactions, focusing on constructing the spirocyclic diazaspiro core and subsequent functionalization. A general approach includes:
Cyclization : Formation of the 1,4-diazaspiro[4.5]decane scaffold via intramolecular cyclization of a diamine intermediate under acidic or thermal conditions .
Acetamide Coupling : Introduction of the N-(4-fluorophenyl)acetamide group using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .
Oxidation : Controlled oxidation to generate the 2-oxo group in the diazaspiro system, often using mild oxidizing agents like MnO₂ or TEMPO .
Q. Key Considerations :
- Reaction yields depend on solvent polarity (e.g., DMF enhances solubility of intermediates).
- Steric hindrance from the phenyl and fluorophenyl groups necessitates optimized reaction times and temperatures.
Q. How is the structural identity of this compound confirmed in academic research?
Methodology :
- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the spirocyclic geometry and confirms stereochemistry .
- Spectroscopy :
- NMR : and NMR identify proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and sp carbons in the diazaspiro ring .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] peak matching theoretical mass).
Q. Data Interpretation :
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Screening Workflow :
In Vitro Assays :
- Enzyme Inhibition : Testing against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green method) .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) determination against bacterial/fungal strains .
Cytotoxicity : MTT assay on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
Q. Experimental Design :
- Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical for validating results.
- Dose-response curves (0.1–100 µM) identify potency thresholds .
Advanced Research Questions
Q. How do crystal packing effects influence the compound’s conformational stability?
Analysis :
- Hydrogen Bonding : Graph set analysis (e.g., R(8) motifs) identifies N–H···O and C–H···F interactions stabilizing the spirocyclic conformation .
- Torsion Angles : Puckering parameters (Cremer-Pople coordinates) quantify non-planarity of the diazaspiro ring, with deviations >10° indicating significant strain .
Case Study :
In related spiro compounds, steric clashes between fluorophenyl and phenyl groups induce torsional angles of 54–77°, impacting bioactivity .
Q. What computational methods are employed to predict reactivity or binding modes?
Approaches :
- DFT Calculations : B3LYP/6-31G(d) level optimizations predict electrophilic sites (e.g., carbonyl groups prone to nucleophilic attack) .
- Molecular Docking : AutoDock Vina or Glide simulates binding to target proteins (e.g., docking scores < −7.0 kcal/mol suggest strong affinity for kinase domains) .
Q. Validation :
Q. How can contradictions in synthetic yield data be resolved?
Troubleshooting :
- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized intermediates) .
- Kinetic Studies : Variable-temperature NMR monitors intermediate stability; decomposition above 60°C explains yield drops .
Q. Optimization Strategies :
- Catalytic additives (e.g., DMAP in acetylation steps) improve yields from 45% to 72% .
Q. What advanced techniques characterize hydrogen-bonding networks in this compound?
Methodology :
- IR Spectroscopy : Stretching frequencies (e.g., N–H at ~3300 cm, C=O at ~1680 cm) map hydrogen-bond donor/acceptor sites .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves weak C–H···π interactions critical for supramolecular assembly .
Case Example :
In a related diazaspiro acetamide, bifurcated hydrogen bonds form R(10) motifs, stabilizing crystal lattices and influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
